Methyl (E)-4-Styrylnicotinate
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Overview
Description
Methyl (E)-4-Styrylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a styryl group attached to the 4-position of the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-4-Styrylnicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with styrene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-Styrylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted nicotinates.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-4-Styrylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl (E)-4-Styrylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-4-Styrylbenzoate
- Methyl (E)-4-Styrylphenylacetate
- Methyl (E)-4-Styrylpyruvate
Uniqueness
Methyl (E)-4-Styrylnicotinate is unique due to its nicotinate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 4-[(E)-2-phenylethenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-18-15(17)14-11-16-10-9-13(14)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+ |
InChI Key |
VPNNSEVTXWYUPG-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CN=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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